molecular formula C16H12BrNO2 B6294519 5-(4-(Benzyloxy)-3-bromophenyl)oxazole CAS No. 2364584-78-9

5-(4-(Benzyloxy)-3-bromophenyl)oxazole

Cat. No.: B6294519
CAS No.: 2364584-78-9
M. Wt: 330.17 g/mol
InChI Key: KGIBTAMFSHHOIF-UHFFFAOYSA-N
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Description

5-(4-(Benzyloxy)-3-bromophenyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a benzyloxy group and a bromine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Benzyloxy)-3-bromophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-(benzyloxy)-3-bromobenzaldehyde with an appropriate amine and a dehydrating agent to form the oxazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Benzyloxy)-3-bromophenyl)oxazole can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzoyl group using oxidizing agents like potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: 5-(4-(Benzoyloxy)-3-bromophenyl)oxazole.

    Reduction: 5-(4-(Benzyloxy)phenyl)oxazole.

    Substitution: 5-(4-(Benzyloxy)-3-methoxyphenyl)oxazole.

Scientific Research Applications

5-(4-(Benzyloxy)-3-bromophenyl)oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    5-(4-(Benzyloxy)phenyl)oxazole: Lacks the bromine atom, which may result in different reactivity and biological activity.

    5-(4-(Methoxy)-3-bromophenyl)oxazole: Contains a methoxy group instead of a benzyloxy group, which can affect its chemical properties and interactions.

    5-(4-(Benzyloxy)-3-chlorophenyl)oxazole: Contains a chlorine atom instead of a bromine atom, which can influence its reactivity and biological activity.

Uniqueness

5-(4-(Benzyloxy)-3-bromophenyl)oxazole is unique due to the presence of both the benzyloxy group and the bromine atom. This combination can enhance its ability to interact with biological targets and participate in specific chemical reactions, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(3-bromo-4-phenylmethoxyphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2/c17-14-8-13(16-9-18-11-20-16)6-7-15(14)19-10-12-4-2-1-3-5-12/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIBTAMFSHHOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CN=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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